methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate
Overview
Description
Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . It’s a rare occurrence in nature . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles has been summarized in recent strategies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole, also called benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in the recent years because of its wide variety of biological properties .Chemical Reactions Analysis
Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . Literature presents several classic noncatalytic pathways toward the synthesis of indazoles .Scientific Research Applications
Indazoles and quinolones have been studied for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . For example, 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles have shown moderate-to-high activity against test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
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Pharmaceutical Applications
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Synthetic Chemistry
- Indazoles can be synthesized through various methods, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- These synthetic approaches can be optimized for different applications .
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Biological Research
- Indazole derivatives have shown significant pharmacological activities and serve as structural motifs in drug molecules .
- For example, niraparib, an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer, contains an indazole nucleus .
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Electrochemical Applications
- In an electrochemical method for the selective N1-acylation of indazoles, indazoles are reduced to indazole anions and H2. A subsequent reaction with acid anhydrides results in selective acylation of the N1-position .
- This procedure can also be applied to the acylation of benzimidazoles and indoles .
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Antimycotic Applications
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Inhibitors in Respiratory Disease Treatment
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Pharmaceutical Applications
-
Synthetic Chemistry
- Indazoles can be synthesized through various methods, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- These synthetic approaches can be optimized for different applications .
-
Biological Research
- Indazole derivatives have shown significant pharmacological activities and serve as structural motifs in drug molecules .
- For example, niraparib, an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer, contains an indazole nucleus .
-
Electrochemical Applications
- In an electrochemical method for the selective N1-acylation of indazoles, indazoles are reduced to indazole anions and H2. A subsequent reaction with acid anhydrides results in selective acylation of the N1-position .
- This procedure can also be applied to the acylation of benzimidazoles and indoles .
-
Antimycotic Applications
-
Inhibitors in Respiratory Disease Treatment
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-ethyl-4-hydroxyindazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-13-6-8-9(12-13)4-7(5-10(8)14)11(15)16-2/h4-6,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZAGUIAVPVXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=CC(=CC2=N1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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